![molecular formula C18H12N4O3S3 B2374328 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865182-12-3](/img/structure/B2374328.png)
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Description
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H12N4O3S3 and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent Effects Study
The compound’s structure suggests it may be useful in studying solvent effects, particularly in the context of excited state hydrogen bonds and proton transfers . Understanding these effects could help develop new products in optoelectronics and analytical tools .
Photophysical Phenomena
The compound could be used to observe distinguishing photophysical phenomena in different solvents . This could provide valuable insights into the behavior of similar compounds under varying conditions .
Optoelectronics
Given its potential role in studying solvent effects and photophysical phenomena, the compound could have applications in the field of optoelectronics . It could be used in the development of new materials or devices that manipulate light.
Analytical Tools
The compound’s unique properties could make it useful in the development of analytical tools . These could be used in a variety of fields, from chemistry to materials science.
Cytotoxicity Studies
Compounds with similar structures have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . Therefore, this compound could potentially be used in similar studies.
Antibacterial Activity
Similarly, related compounds have been studied for their antibacterial activity . This compound could potentially be used in the development of new antibacterial agents.
properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S3/c1-2-9-22-13-8-7-11(28(19,24)25)10-15(13)27-18(22)21-16(23)17-20-12-5-3-4-6-14(12)26-17/h1,3-8,10H,9H2,(H2,19,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJMUSJMNNCPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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